

Tovinontrine: A Potent and Selective Tool Compound for Investigating PDE9 Function

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Application Notes and Protocols for Researchers

Introduction

Tovinontrine, also known as IMR-687, is a highly potent and selective small molecule inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes.[1][2] By inhibiting PDE9, **tovinontrine** elevates intracellular cGMP levels, making it a valuable tool for elucidating the role of PDE9-mediated cGMP signaling in health and disease.[3] Although initially investigated for sickle cell disease and beta-thalassemia, its development for these indications was discontinued due to a lack of significant clinical benefit in later-phase trials.[3] **Tovinontrine** is now being explored as a potential therapeutic for heart failure.[4][5] These application notes provide detailed protocols for utilizing **tovinontrine** as a tool compound in both in vitro and in vivo research settings to probe the function of PDE9.

Physicochemical Properties and Formulation

A thorough understanding of a tool compound's physicochemical properties is essential for its effective use in experiments.

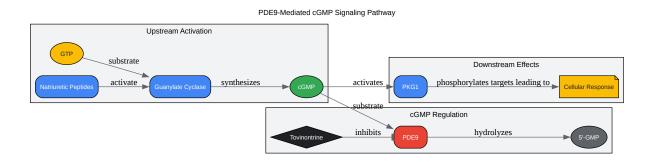


Property	Data	Reference
Chemical Name	N-{4-[4-(3,3-dimethyl-2-oxobutyl)-1-(pyrimidin-2-ylmethyl)piperazin-1-yl]phenyl}-5-nitro-2-(tetrahydro-2H-pyran-4-ylamino)benzamide	
Synonyms	IMR-687	[1][2]
Molecular Formula	C21H26N6O2	
Molecular Weight	394.47 g/mol	
Solubility	Soluble in DMSO (100 mg/mL)	
Store as a solid at -20°C for to 3 years. In solvent (DM: store at -80°C for up to 6 months.		
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% In Vivo Formulation (Oral Saline. Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Protocol 3: 10% DMSO, 90% Corn Oil.		

Mechanism of Action and Signaling Pathway

Tovinontrine functions by inhibiting the enzymatic activity of PDE9, leading to an accumulation of intracellular cGMP. This modulation of cGMP signaling can impact a variety of downstream cellular processes.





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cGMP signaling pathway modulated by tovinontrine.

Data Presentation In Vitro Potency and Selectivity

Tovinontrine is a highly potent inhibitor of PDE9A1 and PDE9A2, with excellent selectivity over other phosphodiesterase families.

Target	IC50 (nM)	Reference
PDE9A1	8.19	
PDE9A2	9.99	
PDE1A3	88,400	_
PDE1B	8,480	_
PDE1C	12,200	_
PDE5A	81,900	_
Other PDEs	>100,000	-



In Vitro Cellular Effects

In cellular assays, **tovinontrine** has been shown to increase cGMP levels and induce fetal hemoglobin (HbF) in erythroid progenitor cells.

Cell Line	Endpoint	Effective Concentration	Reference
K562 Erythroid Cells	cGMP Increase	0.03 - 10 μΜ	
K562 Erythroid Cells	HbF Induction	0.1 - 10 μΜ	-
CD34+ Progenitor Cells	Increased HbF+ cells	Not specified	[6]

In Vivo Efficacy in Preclinical Models

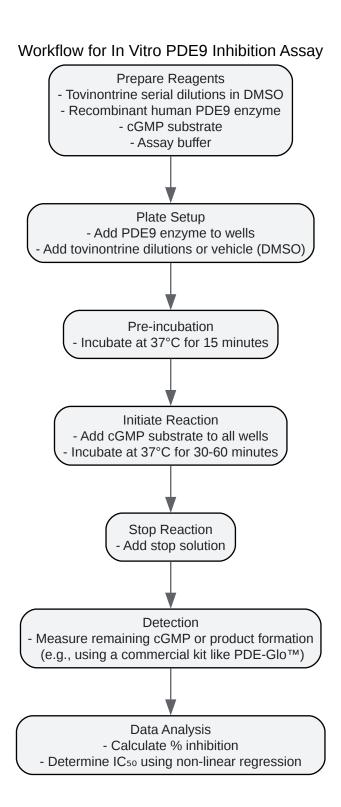
Tovinontrine has demonstrated efficacy in mouse models of sickle cell disease and heart failure.

Animal Model	Tovinontrine Dose	Key Findings	Reference
Townes Mouse Model (Sickle Cell Disease)	30 mg/kg/day (oral)	Increased fetal hemoglobin, reduced red blood cell sickling, decreased immune cell activation and microvascular stasis.	[6]
Mouse Models of Heart Failure with Preserved Ejection Fraction (HFpEF)	Not specified	Reduced cardiomyocyte size, lowered plasma B- type and atrial natriuretic peptide levels, and improved markers of renal function.	[7]



Experimental ProtocolsIn Vitro Protocols

This protocol describes how to determine the IC₅₀ of **tovinontrine** against recombinant human PDE9.





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Workflow for in vitro PDE9 inhibition assay.

Materials:

- Recombinant human PDE9A enzyme
- Tovinontrine
- cGMP (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
- DMSO
- 96-well microplate
- Plate reader compatible with the chosen detection method (e.g., luminescence for PDE-Glo™)

Procedure:

- Prepare a serial dilution of tovinontrine in DMSO. Further dilute in assay buffer to the final desired concentrations.
- Add 25 μL of diluted recombinant human PDE9A enzyme to each well of a 96-well plate.
- Add 25 μL of the tovinontrine dilutions or vehicle (DMSO in assay buffer) to the respective wells.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding 50 μL of cGMP substrate solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- Stop the reaction according to the manufacturer's instructions of the detection kit.



- Measure the remaining cGMP or the product formed using a suitable detection method.
- Calculate the percentage of PDE9 inhibition for each tovinontrine concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **tovinontrine** and fitting the data to a sigmoidal dose-response curve.

This protocol measures the effect of **tovinontrine** on intracellular cGMP levels in cultured cells (e.g., K562 cells).

Materials:

- K562 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Tovinontrine
- Cell lysis buffer
- cGMP immunoassay kit (e.g., ELISA)

Procedure:

- Seed K562 cells in a multi-well plate and culture until they reach the desired confluence.
- Treat the cells with varying concentrations of **tovinontrine** (e.g., 0.01 to 10 μ M) or vehicle (DMSO) for a specified time (e.g., 6 hours).
- After treatment, remove the culture medium and wash the cells with ice-cold PBS.
- Lyse the cells using a cell lysis buffer provided with the cGMP immunoassay kit.
- Collect the cell lysates and centrifuge to pellet cellular debris.
- Measure the cGMP concentration in the supernatants using a cGMP immunoassay kit according to the manufacturer's instructions.



• Normalize the cGMP concentration to the total protein concentration in each sample.

This protocol assesses the ability of **tovinontrine** to induce HbF in human CD34+ hematopoietic progenitor cells differentiated into an erythroid lineage.

Materials:

- Human CD34+ hematopoietic progenitor cells
- Erythroid differentiation medium
- Tovinontrine
- Fixation and permeabilization buffers
- Fluorescently labeled anti-HbF antibody
- · Flow cytometer

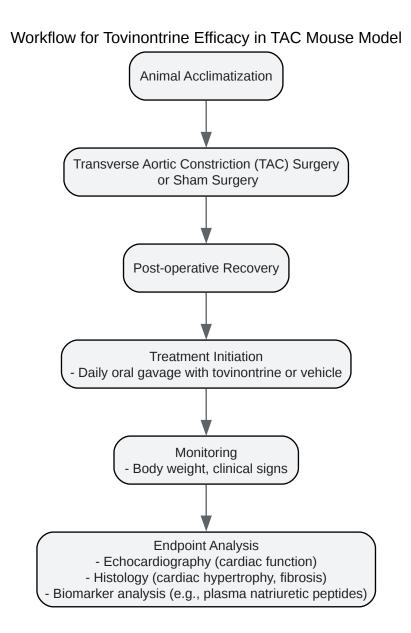
Procedure:

- Culture human CD34+ progenitor cells in a two-phase liquid culture system to induce erythroid differentiation.
- On a specific day of differentiation (e.g., day 8), add varying concentrations of tovinontrine
 or vehicle to the culture medium.
- Continue the culture for an additional period (e.g., until day 14).
- Harvest the cells and wash with PBS.
- Fix and permeabilize the cells using appropriate buffers to allow intracellular staining.
- Stain the cells with a fluorescently labeled anti-HbF antibody.
- Analyze the percentage of HbF-positive cells and the mean fluorescence intensity by flow cytometry.



In Vivo Protocols

This protocol describes the use of **tovinontrine** in a surgical model of pressure-overload heart failure.



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Workflow for in vivo heart failure model.

Animals:

Male C57BL/6J mice (8-10 weeks old)



Procedure:

- TAC Surgery: Induce pressure overload hypertrophy by performing transverse aortic constriction (TAC) surgery. A sham operation (without aortic constriction) should be performed on control animals.
- Post-operative Care: Allow the animals to recover for one week post-surgery.
- Treatment: Randomize the TAC-operated mice into treatment groups: vehicle control and tovinontrine-treated.
- Dosing: Administer **tovinontrine** (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
- Endpoint Analysis:
 - Echocardiography: Perform serial echocardiography to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening, wall thickness).
 - Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess cardiac pressures.
 - Histology: Harvest the hearts, weigh them, and perform histological analysis (e.g., H&E staining for hypertrophy, Masson's trichrome staining for fibrosis).
 - Biomarker Analysis: Collect blood samples to measure plasma levels of heart failure biomarkers such as NT-proBNP.

Conclusion

Tovinontrine is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of PDE9. Its high potency and selectivity make it suitable for both in vitro and in vivo studies aimed at understanding cGMP signaling pathways. The protocols provided here offer a framework for researchers to utilize **tovinontrine** effectively in their experimental designs. As with any tool compound, it is crucial to include appropriate controls and to characterize its effects thoroughly in the specific experimental system being used.



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